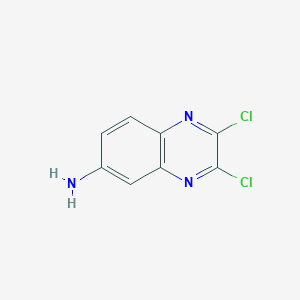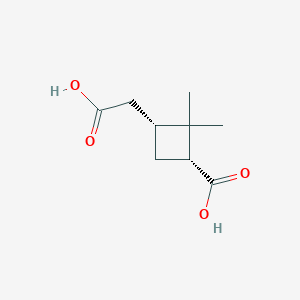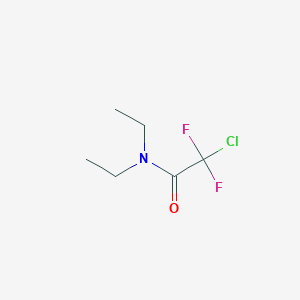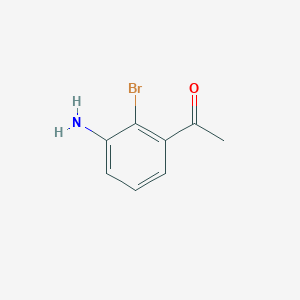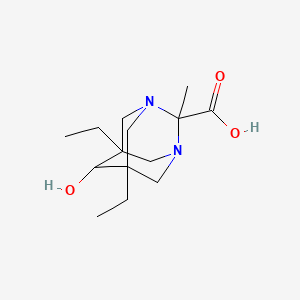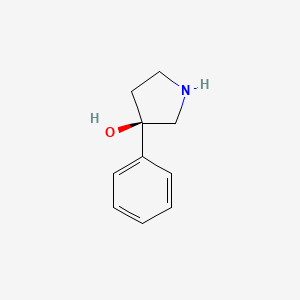
(R)-3-phenylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-phenylpyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring with a phenyl group and a hydroxyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-phenylpyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of a suitable precursor, such as a substituted pyrrolidine.
Chiral Resolution: The chiral center at the third carbon is introduced using chiral catalysts or chiral auxiliaries to ensure the desired ®-configuration.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Phenyl Group Introduction: The phenyl group can be introduced via various methods, including Grignard reactions or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of ®-3-phenylpyrrolidin-3-ol may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. Catalytic asymmetric synthesis is often employed to achieve the desired enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
®-3-phenylpyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
®-3-phenylpyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of ®-3-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The chiral center ensures that the compound interacts stereospecifically with its targets, leading to desired pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-phenylpyrrolidin-3-ol: The enantiomer of ®-3-phenylpyrrolidin-3-ol, with different stereochemistry.
3-phenylpyrrolidine: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
Phenylpropanolamine: A structurally related compound with similar pharmacological properties.
Uniqueness
®-3-phenylpyrrolidin-3-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other related compounds. The presence of both the phenyl group and the hydroxyl group allows for versatile chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(3R)-3-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2/t10-/m0/s1 |
Clave InChI |
AFQYBBFSDHKQJV-JTQLQIEISA-N |
SMILES isomérico |
C1CNC[C@@]1(C2=CC=CC=C2)O |
SMILES canónico |
C1CNCC1(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


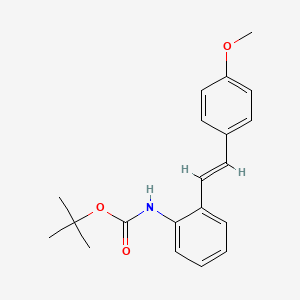
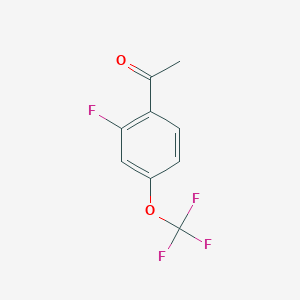
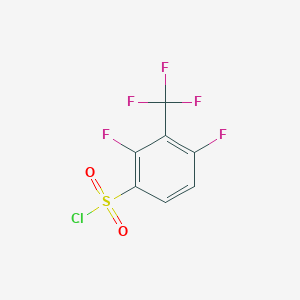
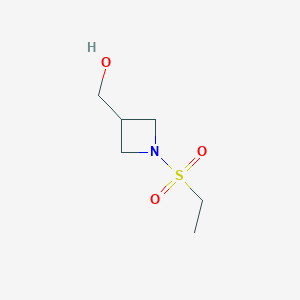


![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)

